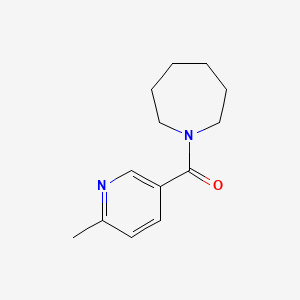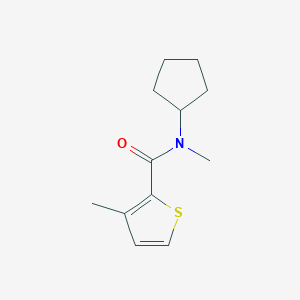![molecular formula C17H21N3O2 B7508339 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone, also known as EIPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone is not fully understood. However, it has been proposed that 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone exerts its neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors and inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO) in the brain. In addition, 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
One of the advantages of using 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high yield of synthesis. In addition, 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone is stable and can be stored for long periods of time. However, one of the limitations of using 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone is its low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the study of its anti-inflammatory and anti-tumor properties, and its potential use in the treatment of inflammatory and cancerous conditions. Furthermore, the development of novel derivatives of 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone with improved solubility and bioavailability could lead to the discovery of more potent and effective therapeutic agents.
In conclusion, 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone as a therapeutic agent.
合成法
The synthesis of 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-ethylindole-3-carboxylic acid with piperazine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone in high yield.
科学的研究の応用
1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory and cancerous conditions.
特性
IUPAC Name |
1-[4-(1-ethylindole-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-18-12-15(14-6-4-5-7-16(14)18)17(22)20-10-8-19(9-11-20)13(2)21/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDIQVCLQLPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)


![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)



![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)


